molecular formula C14H23N B13271602 [(3,4-Dimethylphenyl)methyl](2-methylbutan-2-yl)amine

[(3,4-Dimethylphenyl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B13271602
M. Wt: 205.34 g/mol
InChI Key: LTPSVEIHUWAQPK-UHFFFAOYSA-N
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Description

    (3,4-Dimethylphenyl)methylamine: is a chemical compound with the following properties:

  • This compound belongs to the class of amines, characterized by the presence of an amino group (NH2) attached to a carbon atom.
  • Preparation Methods

    • Synthetic routes for (3,4-Dimethylphenyl)methylamine are not widely documented. it can be synthesized through reductive amination or other suitable methods.
    • Industrial production methods may involve large-scale reductive amination using appropriate reducing agents and catalysts.
  • Chemical Reactions Analysis

      Reactions: (3,4-Dimethylphenyl)methylamine can undergo various reactions, including

      Common Reagents: Reagents like hydrogen peroxide (for oxidation) and alkyl halides (for substitution).

      Major Products: The specific products depend on reaction conditions and substituents.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: May serve as a ligand in biochemical studies.

      Medicine: Investigated for potential pharmacological properties.

      Industry: Limited information available; further research needed.

  • Mechanism of Action

    • The exact mechanism of action is not well-documented. It likely interacts with specific receptors or enzymes due to its structural features.
    • Further studies are necessary to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    Remember that while some information is available, further research and scientific investigation are essential to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C14H23N

    Molecular Weight

    205.34 g/mol

    IUPAC Name

    N-[(3,4-dimethylphenyl)methyl]-2-methylbutan-2-amine

    InChI

    InChI=1S/C14H23N/c1-6-14(4,5)15-10-13-8-7-11(2)12(3)9-13/h7-9,15H,6,10H2,1-5H3

    InChI Key

    LTPSVEIHUWAQPK-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C)(C)NCC1=CC(=C(C=C1)C)C

    Origin of Product

    United States

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